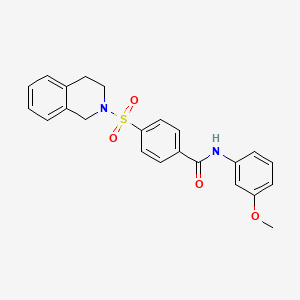
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide is a synthetic compound that belongs to the class of sulfonylbenzamides. This compound has gained significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the 3,4-dihydroisoquinoline core followed by sulfonylation and amide bond formation. The general synthetic route is as follows:
Preparation of 3,4-dihydroisoquinoline core: : The initial step involves the cyclization of appropriate starting materials to form the 3,4-dihydroisoquinoline structure.
Sulfonylation: : The 3,4-dihydroisoquinoline is then treated with a sulfonyl chloride to introduce the sulfonyl group, resulting in 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl) derivative.
Amide Bond Formation: : The final step involves the coupling of the sulfonyl derivative with 3-methoxyphenylamine to form the desired benzamide.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of efficient catalysts to enhance reaction rates.
Controlled temperature and pressure conditions to maximize product formation.
Purification techniques such as crystallization or chromatography to obtain the final product in pure form.
化学反応の分析
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction of the sulfonyl or amide moieties can lead to structural modifications.
Substitution: : Aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Electrophilic or nucleophilic reagents depending on the desired substitution reaction.
Major Products
Oxidation Products: : Can lead to the formation of sulfone or sulfoxide derivatives.
Reduction Products: : Reduced analogs such as amines or alcohols.
Substitution Products: : Modified benzamide derivatives with different substituents on the benzene ring.
科学的研究の応用
Chemistry
Used as a building block in organic synthesis for constructing complex molecules.
Serves as a precursor for other bioactive compounds.
Biology and Medicine
Investigated for its potential as a therapeutic agent due to its biological activity.
Studied for its interactions with various biological targets, including enzymes and receptors.
Industry
Use in the synthesis of specialty chemicals and materials.
作用機序
The exact mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide is still under investigation. it is believed to exert its effects through:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: : Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
4-((1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide
Unique Features
The specific substitution pattern on the benzene ring contributes to unique chemical and biological properties.
The 3-methoxyphenyl group may influence the compound's solubility and interaction with biological targets.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-21-8-4-7-20(15-21)24-23(26)18-9-11-22(12-10-18)30(27,28)25-14-13-17-5-2-3-6-19(17)16-25/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLILHXZTYMMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2900987.png)
![(1R, 2S)-N, N'-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide](/img/structure/B2900991.png)
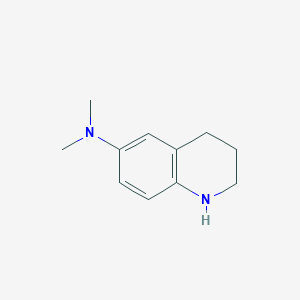
![ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2900994.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2900995.png)
![Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate](/img/structure/B2900999.png)
![N-(3-ethylphenyl)-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2901000.png)
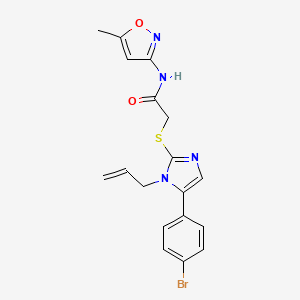

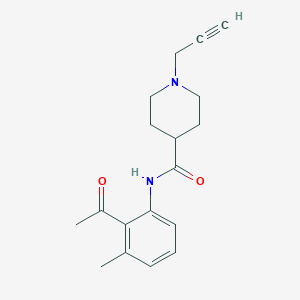
![2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2901004.png)
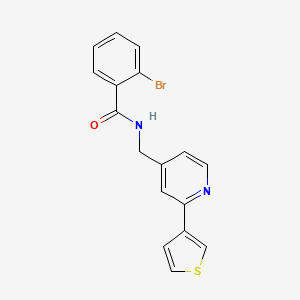
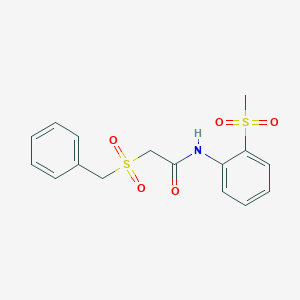
![N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2901009.png)
